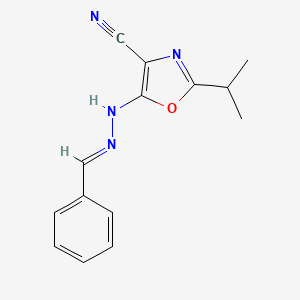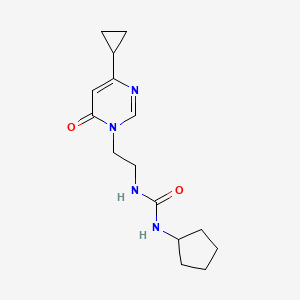![molecular formula C18H14N2OS2 B2955473 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide CAS No. 2034253-51-3](/img/structure/B2955473.png)
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide is an organic compound that features a bithiophene core, which is a common structural motif in organic electronics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-halothiophenes in the presence of a palladium catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced via a Grignard reaction, where an ethyl magnesium bromide reacts with the bithiophene core.
Formation of the Cyanobenzamide Moiety: The final step involves the reaction of the ethyl-bithiophene intermediate with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzamide moiety can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide has several scientific research applications:
Materials Science: It can be used as a building block for organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific proteins or enzymes.
Biological Studies: It can be used in studies involving the interaction of small molecules with biological macromolecules.
作用機序
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bithiophene core can facilitate π-π stacking interactions, while the cyanobenzamide moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler compound with a similar core structure but lacking the ethyl and cyanobenzamide groups.
Dithieno[3,2-b2′,3′-d]thiophene: Another thiophene-based compound with extended π-conjugation.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide is unique due to the presence of both the bithiophene core and the cyanobenzamide moiety, which together enhance its electronic properties and potential for specific interactions with biological targets .
特性
IUPAC Name |
4-cyano-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c19-11-13-1-3-14(4-2-13)18(21)20-9-7-16-5-6-17(23-16)15-8-10-22-12-15/h1-6,8,10,12H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLYYGZGGSWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2955393.png)



![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2955397.png)
![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)

![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)


